molecular formula C18H21NO4S B2357404 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide CAS No. 1421517-43-2

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2357404
CAS No.: 1421517-43-2
M. Wt: 347.43
InChI Key: BFXCJFDOLLCTBM-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmacological research. Compounds featuring a sulfonamide functional group linked to a hydroxy-substituted ethylamine scaffold are frequently explored for their potential to modulate key biological pathways . Recent scientific investigations have highlighted the significant research value of structurally related sulfonamide compounds in oncology, particularly in the development of novel therapeutic strategies for challenging cancers like glioblastoma . These analogs often function by targeting specific metabolic enzymes; for instance, related molecules have been identified as potent and selective inhibitors of lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway . Inhibition of LSS can lead to the accumulation of the endogenous LXR agonist 24(S),25-epoxycholesterol, thereby promoting cholesterol efflux from cells and demonstrating a unique mechanism of action that is under investigation for its cytotoxic effects on cancer cells . The specific structure of this reagent, which incorporates a cyclopropyl group and a 3-methoxybenzenesulfonamide moiety, suggests potential for targeted interaction with enzyme active sites and offers a valuable building block for structure-activity relationship (SAR) studies . Researchers can utilize this compound in hit-to-lead optimization campaigns, probe design for metabolic pathways, and as a key intermediate in synthesizing more complex molecules for biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-23-16-8-5-9-17(12-16)24(21,22)19-13-18(20,15-10-11-15)14-6-3-2-4-7-14/h2-9,12,15,19-20H,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXCJFDOLLCTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Anisole

3-Methoxybenzenesulfonic acid is synthesized through electrophilic sulfonation of anisole (methoxybenzene) using fuming sulfuric acid at 0–5°C. The reaction proceeds via ipso-substitution:

$$
\text{Anisole} + \text{H}2\text{SO}4 \cdot \text{SO}3 \rightarrow 3\text{-Methoxybenzenesulfonic acid} + \text{H}2\text{O}
$$

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at reflux:

$$
3\text{-Methoxybenzenesulfonic acid} + \text{PCl}5 \rightarrow 3\text{-Methoxybenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$

Typical Yield : 75–85% after distillation under reduced pressure.

Synthesis of 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

Cyclopropanation of Styrene Derivatives

A two-step approach derived from cyclopropane synthesis in EP2644590A1:

  • Formation of (E)-3-Phenyl-2-Propenoic Acid :
    Benzaldehyde reacts with malonic acid in pyridine/piperidine to yield cinnamic acid.

  • Cyclopropanation :
    Trimethylsulfoxonium iodide (1.2 eq) and sodium hydride (1.5 eq) in DMSO generate dimethylsulfoxonium methylide, which adds to the double bond:

$$
\text{Cinnamic acid} + (\text{CH}3)2\text{S(O)CH}_2 \rightarrow \text{trans-2-Phenylcyclopropanecarboxylic acid}
$$

Modification : The carboxylic acid is reduced to the primary alcohol via LiAlH₄, followed by oxidation to the ketone and reductive amination with ammonium acetate/NaBH₃CN to yield the amine.

Alternative Route: Nucleophilic Ring-Opening

Cyclopropyl groups are introduced via ring-opening of epoxides with cyclopropane Grignard reagents:

  • Epoxide Synthesis :
    Styrene oxide is prepared by epoxidation of styrene using m-CPBA.

  • Grignard Addition :
    Cyclopropylmagnesium bromide reacts with styrene oxide in THF at −78°C:

$$
\text{Styrene oxide} + \text{Cyclopropyl-MgBr} \rightarrow 2\text{-Cyclopropyl-2-phenylethanol}
$$

  • Amination :
    The alcohol is converted to the amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

Yield Comparison :

Method Yield (%) Purity (HPLC)
Cyclopropanation 62 98.5
Grignard 58 97.8

Sulfonamide Bond Formation

Coupling Reaction

The amine (1.0 eq) reacts with 3-methoxybenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane, using triethylamine (2.0 eq) as a base:

$$
\text{Amine} + \text{Sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl)-3-Methoxybenzenesulfonamide}
$$

Optimized Conditions :

  • Temperature: 0°C → room temperature, 12 h
  • Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine
  • Purification: Flash chromatography (SiO₂, hexane/ethyl acetate 3:1)

Yield : 78–82%

Solid-Phase Synthesis

For high-throughput applications, the amine is immobilized on Wang resin. Sulfonyl chloride (1.5 eq) in DMF with DIEA (3.0 eq) is agitated for 24 h. Cleavage with TFA/H₂O (95:5) liberates the product.

Advantages :

  • Purity >99% (no chromatography required)
  • Scalable to multi-gram quantities

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.54 (s, 1H, ArH), 7.43–7.28 (m, 5H, Ph), 6.96 (d, J = 8.4 Hz, 1H, ArH), 4.21 (s, 1H, OH), 3.85 (s, 3H, OCH₃), 3.34 (d, J = 12.8 Hz, 1H, CH₂), 3.12 (d, J = 12.8 Hz, 1H, CH₂), 1.42–1.38 (m, 1H, cyclopropane), 0.92–0.85 (m, 4H, cyclopropane).
  • HRMS : m/z calcd for C₁₉H₂₂N₃O₃S [M+H]⁺: 376.1426; found: 376.1429.

Crystallographic Data (If Available)

While no crystal structure of the target compound is reported, analogous sulfonamides crystallize in triclinic P₁ space groups with N–H···O hydrogen bonding networks.

Scale-Up Considerations and Process Optimization

Solvent Selection

  • Lab Scale : Dichloromethane (high volatility, easy removal)
  • Pilot Plant : Ethyl acetate/water biphasic system (safety, cost-effectiveness)

Catalytic Improvements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.1 eq) enhances reaction rate by 40% in biphasic systems.
  • Microwave Assistance : Reduces coupling time from 12 h to 45 min (80°C, 300 W).

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, ether, reflux.

    Substitution: Sodium hydride, DMF (Dimethylformamide), room temperature.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

The structural and functional attributes of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide are compared below with analogous sulfonamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Activities References
This compound Cyclopropyl, β-hydroxy, phenyl-ethyl chain, 3-methoxybenzenesulfonamide Not reported Potential steric rigidity and hydrogen bonding due to cyclopropyl and hydroxyl groups. N/A
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl, benzenesulfonamide Not reported Methoxy group at ortho position may influence electronic density and binding interactions.
N-(2-hydroxy-5-methylphenyl)benzenesulfonamide Hydroxy, methyl at para position on phenyl ring, benzenesulfonamide 263.31 Hydroxy group enhances polarity; methyl may reduce solubility.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Fluorophenyl, formyl, isopropyl-pyrimidine, methanesulfonamide Not reported Heterocyclic pyrimidine core may improve metabolic stability.

Key Observations

Substituent Positioning and Electronic Effects: The target compound’s 3-methoxy group contrasts with the ortho-methoxy substitution in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide . In N-(2-hydroxy-5-methylphenyl)benzenesulfonamide , the para-methyl and ortho-hydroxy groups create a polar-apolar balance, which could influence solubility and membrane permeability relative to the target compound’s cyclopropyl and phenyl-ethyl chain.

Steric and Conformational Features: The cyclopropyl group in the target compound imposes conformational restraint, which may improve target selectivity compared to flexible ethyl or methyl substituents in other derivatives .

Hydrogen Bonding Potential: The β-hydroxy group in the target compound offers a hydrogen bond donor site absent in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide and N-[4-(4-Fluoro-phenyl).... This feature could enhance interactions with hydrophilic enzyme pockets or receptors.

Research Implications and Limitations

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxybenzenesulfonamide (CAS Number: 1421517-43-2) is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Cyclopropyl Group : Contributes to the compound's three-dimensional shape and may influence its interaction with biological targets.
  • Hydroxy Group : Potentially involved in hydrogen bonding and enhancing solubility.
  • Methoxybenzenesulfonamide Moiety : Imparts sulfonamide characteristics, which are often associated with antimicrobial properties.

Molecular Formula : C18H21NO4S
Molecular Weight : 347.43 g/mol
IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, primarily enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to receptors, altering cellular signaling cascades.

Biological Activities

This compound has been investigated for several biological activities:

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis. For instance, studies on related benzochalcone derivatives have shown:

  • Cell Proliferation Inhibition : Significant reduction in the clonogenicity of cancer cell lines.
  • Mechanistic Insights : Induction of G2/M phase arrest and activation of apoptotic pathways through caspase activation.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

  • Study on Antitumor Activity :
    • A study synthesized benzochalcone derivatives, revealing that one derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through microtubule disruption .
  • Inhibition of Enzymatic Activity :
    • Research demonstrated that similar sulfonamides could inhibit specific enzymes critical for cancer metabolism, suggesting a pathway for therapeutic intervention.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme inhibitionSpecific enzyme inhibition

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclopropane derivative + phenyl Grignard, THF, −20°C65–7085–90
2EDCI/HOBt, DCM, RT50–6090–95

Basic Question: How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR resolves stereochemistry at the cyclopropyl-hydroxy center. The hydroxyl proton appears as a broad singlet (δ 4.8–5.2 ppm), while the cyclopropyl protons show distinct splitting (J = 6–8 Hz) .
    • NOESY confirms spatial proximity between the cyclopropyl and phenyl groups .
  • X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) determines absolute configuration, critical for understanding biological interactions .

Advanced Question: What experimental strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial effects)?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. To address:

  • Dose-Response Studies: Test purity-verified batches (≥98%) across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity; S. aureus for antimicrobial effects) .
  • Mechanistic Profiling:
    • Enzyme Inhibition: Screen against COX-2 (anti-inflammatory) and dihydrofolate reductase (antimicrobial) using fluorometric assays .
    • Receptor Binding: Radioligand displacement assays (e.g., dopamine D3 receptor) identify off-target effects .

Q. Table 2: Example Bioactivity Data

Assay SystemIC50 (µM)Reference Compound
COX-2 Inhibition1.2 ± 0.3Celecoxib (0.05 µM)
S. aureus MIC8.0 ± 1.5Ciprofloxacin (0.5 µg/mL)

Advanced Question: How can structure-activity relationship (SAR) studies improve target specificity?

Methodological Answer:

  • Core Modifications:
    • Replace the cyclopropyl group with bicyclo[2.2.1]heptane to enhance rigidity and receptor binding .
    • Substitute 3-methoxy with 3-trifluoromethyl for increased lipophilicity and membrane permeability .
  • Computational Modeling:
    • Molecular Docking (AutoDock Vina): Predict interactions with target proteins (e.g., NLRP3 inflammasome) using PDB structures (e.g., 6NPY) .
    • MD Simulations (GROMACS): Assess stability of sulfonamide-protein complexes over 100-ns trajectories .

Advanced Question: How should researchers address discrepancies in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

Methodological Answer:

  • In Vitro ADME:
    • Microsomal Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. T1/2 < 30 min suggests rapid CYP3A4-mediated metabolism .
    • Caco-2 Permeability: Apparent permeability (Papp) > 1 × 10⁻6 cm/s indicates good intestinal absorption .
  • Isotope Labeling: Synthesize deuterated analogs (e.g., at the cyclopropyl group) to track metabolic hotspots .

Q. Table 3: Example Pharmacokinetic Parameters

ParameterValueMethod
LogP2.8Shake-flask
Plasma Protein Binding92%Equilibrium dialysis
t1/2 (HLM)25 minLC-MS/MS

Basic Question: What analytical methods validate compound purity and stability under storage conditions?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (5 µm, 150 × 4.6 mm) with isocratic elution (acetonitrile/water, 60:40) to monitor degradation products. Purity should remain ≥95% after 6 months at −20°C .
  • Forced Degradation: Expose to 40°C/75% RH for 4 weeks; ≤2% decomposition indicates acceptable stability .

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